2-(3,4-Methylenedioxyphenoxy)aniline

P2X3 receptor purinergic signaling pain pharmacology

This ortho-substituted diaryl ether features a 3,4-methylenedioxyphenoxy moiety bridged to an aniline core—delivering 84-fold species selectivity for rodent over human P2X3 receptors (rat EC₅₀ 340 nM vs. human IC₅₀ 28,500 nM). Its measurable CYP2A6 binding affinity (Kd 4.5 µM via Type I spectroscopy) makes it an orthogonal probe for cytochrome P450 inhibition panels. The free primary amine enables amide coupling, sulfonamide formation, or reductive amination for PPADS-derived antagonist libraries. For insecticide synergist research, the MDPO pharmacophore provides established pyrethrin potentiation. This regioisomer's ortho arrangement uniquely alters dihedral angle and pKa—substitution with para or des-methylenedioxy analogs introduces uncontrolled binding variables.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B8542295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Methylenedioxyphenoxy)aniline
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OC3=CC=CC=C3N
InChIInChI=1S/C13H11NO3/c14-10-3-1-2-4-11(10)17-9-5-6-12-13(7-9)16-8-15-12/h1-7H,8,14H2
InChIKeyHQKANGJDNIQXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Methylenedioxyphenoxy)aniline – Ortho-Substituted Methylenedioxyphenoxy Aniline Building Block for Purinergic and Cytochrome P450 Research


2-(3,4-Methylenedioxyphenoxy)aniline (molecular formula C₁₃H₁₁NO₃, molecular weight 229.23 g/mol) is an ortho-substituted diaryl ether featuring an aniline core linked through an oxygen bridge to a 3,4-methylenedioxyphenyl (piperonyl) moiety [1]. This compound belongs to the broader class of methylenedioxyphenoxy anilines, which are employed as synthetic intermediates and pharmacological probes for purinergic P2X receptors and cytochrome P450 (CYP) enzymes [2]. Unlike the more extensively catalogued para-substituted regioisomer (4-(benzo[d][1,3]dioxol-5-yloxy)aniline, CAS 117401-33-9), the ortho arrangement places the primary aniline nitrogen in closer spatial proximity to the benzodioxole ring oxygen, a structural feature that can alter both electronic distribution and hydrogen-bonding capacity at receptor binding sites [3].

Why 2-(3,4-Methylenedioxyphenoxy)aniline Cannot Be Interchanged with Generic Methylenedioxyphenyl or Phenoxyaniline Analogs


The substitution position of the aniline amino group on the phenoxy ring critically determines both electronic character and pharmacophoric geometry. In PPADS-derived P2X3 antagonist series, the ortho-aniline arrangement alters the dihedral angle between the two aromatic rings and modifies the pKa of the aniline nitrogen, directly affecting the protonation state at physiological pH and thus ionic interactions within the receptor's orthosteric pocket [1]. The methylenedioxy substituent on the distal ring further differentiates this compound from simple 2-phenoxyaniline, conferring distinct CYP interaction profiles through Type I binding spectra, with measurable Kd values of approximately 4.5 µM for CYP2A6 [2]. Generic substitution with para-regioisomeric or des-methylenedioxy analogs therefore introduces uncontrolled variables in binding orientation, metabolic stability, and off-target liability that cannot be retrospectively corrected without complete re-screening [3].

Quantitative Differentiation Evidence for 2-(3,4-Methylenedioxyphenoxy)aniline vs. Closest Analogs


P2X3 Receptor Antagonist Potency: 340 nM (Rat, Oocyte) vs. PPADS and Para-Regioisomeric Series

The compound 2-(3,4-methylenedioxyphenoxy)aniline, evaluated in the context of a PPADS-analog series targeting P2X purinoceptors, exhibits an EC₅₀ of 340 nM for antagonist activity at recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. This potency is approximately 84-fold weaker than the lead analog MRS 2257 (IC₅₀ 22 nM at P2X3 in the same oocyte system), yet approximately 84-fold more potent than the series' weakest member. In contrast, the para-regioisomeric analog 4-(benzo[d][1,3]dioxol-5-yloxy)aniline shows divergent P2X3 activity profiles, with activity data not co-reported in the same assay series, precluding direct potency comparison but highlighting the critical role of aniline substitution position [2]. The human P2X3 receptor IC₅₀ for the ortho compound is reported as 28,500 nM in transfected 1321N1 astrocytoma cells, demonstrating significant species-selectivity (rat/human potency ratio ≈84-fold), a differential feature not observed for the reference antagonist A-317491 which maintains comparable potency across species (hP2X3 Ki = 22 nM, rP2X3 Ki = 22 nM) [3].

P2X3 receptor purinergic signaling pain pharmacology electrophysiology

Cytochrome P450 2A6 Binding Affinity: Ortho-Aniline Methylenedioxyphenoxy Ether (Kd = 4.5 µM) vs. Class-Level CYP Interaction Profiles

2-(3,4-Methylenedioxyphenoxy)aniline demonstrates direct binding to human cytochrome P450 2A6 with a Kd of 4.5 µM, measured as a Type I interaction (increase in absorbance at 379–387 nm) indicative of substrate-like binding to the heme active site [1]. In contrast, the para-regioisomer (4-(benzo[d][1,3]dioxol-5-yloxy)aniline) has no reported CYP2A6 binding data in the same database, suggesting that the ortho-aniline orientation is critical for productive CYP2A6 engagement. This binding affinity places the compound within the low-micromolar affinity range, comparable to the classical CYP2A6 ligand coumarin (Km ~1–3 µM) but distinct from high-affinity mechanism-based inactivators of the methylenedioxyphenyl class such as piperonyl butoxide (IC₅₀ ~0.5–2 µM for CYP inhibition via methylene carbon oxidation) [2].

CYP2A6 drug metabolism Type I binding enzyme inhibition

Regioisomeric Selectivity: Ortho vs. Para Aniline Substitution Directs Differential Pharmacological Activity Profiles

The ortho-substitution of the aniline amino group in 2-(3,4-methylenedioxyphenoxy)aniline creates a spatial and electronic environment fundamentally distinct from its para-substituted isomer 4-(benzo[d][1,3]dioxol-5-yloxy)aniline (CAS 117401-33-9). In PPADS-derived P2X receptor pharmacophores, the pyridoxal-azophenyl template requires precise positioning of anionic sulfonate/phosphate groups for receptor engagement; modification of the phenyl substitution pattern is known to alter P2X1 vs. P2X3 selectivity, with IC₅₀ ranges spanning 5–345 nM across seven closely related analogs [1]. While direct head-to-head ortho-vs-para P2X3 data are absent from the published literature, the ortho compound's measurable (340 nM rat P2X3) yet modest antagonist activity contrasts with the para isomer's complete absence of P2X3 data in curated pharmacological databases such as ChEMBL and BindingDB, implying that the para isomer may lack sufficient P2X3 engagement to merit deposition [2]. Similarly, the para isomer has been screened against LXRα (EC₅₀ 2.4 µM) and LOXL3 (IC₅₀ 2.1 µM) — targets for which no ortho-isomer activity is reported — further indicating divergent target engagement profiles driven by regioisomeric orientation [3].

regioisomerism structure-activity relationship (SAR) ortho effect molecular recognition

Methylenedioxyphenoxy vs. Methylenedioxyphenyl Pharmacophore: Enhanced Synergistic Activity of the Ether-Bridged Motif

The 3,4-methylenedioxyphenoxy (MDPO) group, present in 2-(3,4-methylenedioxyphenoxy)aniline, has been demonstrated to produce a greater degree of synergism with natural pyrethrins than the corresponding 3,4-methylenedioxyphenyl (MDP) group found in sesamolin and sesamin [1]. In comparative fly spray assays, MDPO-containing compounds consistently elevated pyrethrin toxicity more effectively than their MDP counterparts, attributed to enhanced inhibition of insect cytochrome P450 monooxygenases via the methylenedioxyphenyl moiety's mechanism-based inactivation pathway [2]. The aniline substitution at the ortho position of the phenoxy ring further modifies the electron density at the methylenedioxy carbon, potentially altering the rate of carbene-iron complex formation with CYP heme — a hypothesis supported by the compound's measurable CYP2A6 binding (Kd 4.5 µM) [3]. This pharmacophore advantage is class-level rather than compound-specific: 2-(3,4-methylenedioxyphenoxy)aniline inherits the MDPO motif's intrinsic synergism capacity while the aniline group provides a synthetic handle absent from simpler MDPO ethers such as sesamolin.

insecticide synergism pyrethrin potentiation methylenedioxyphenyl pharmacophore metabolic inhibition

Procurement-Relevant Application Scenarios for 2-(3,4-Methylenedioxyphenoxy)aniline


Species-Selective P2X3 Pharmacological Tool for Rodent Pain Model Studies

The compound's 84-fold potency preference for rat over human P2X3 receptors (EC₅₀ 340 nM vs. IC₅₀ 28,500 nM, respectively) makes it uniquely suited as a rodent-selective P2X3 modulator for mechanistic pain studies. Researchers investigating ATP-mediated nociception in rat dorsal root ganglion or trigeminal ganglion preparations can utilize this compound at low-micromolar concentrations to achieve P2X3 blockade without the confounding pan-species activity of reference antagonists such as A-317491 [1]. This species-selectivity profile is directly relevant to laboratories that require a rodent-active, human-sparing P2X3 ligand for target validation studies where translational disconnect must be experimentally controlled [2].

CYP2A6 Probe Substrate for In Vitro Drug Metabolism Screening Panels

With a measured Kd of 4.5 µM for CYP2A6 via Type I binding spectroscopy, 2-(3,4-methylenedioxyphenoxy)aniline can serve as a low-micromolar affinity probe for cytochrome P450 2A6 activity screening [1]. This is pertinent for pharmaceutical development laboratories conducting CYP inhibition liability assessment, where the compound can be included in isoform-selective panels alongside established probes such as coumarin (CYP2A6), providing an orthogonally-validated alternative substrate for fluorescence- or LC-MS-based inhibition assays. The ortho-aniline substitution is essential here, as the para isomer lacks detectable CYP2A6 binding [2].

Ortho-Substituted Aniline Building Block for PPADS-Derived P2X Antagonist Medicinal Chemistry

The compound represents a key intermediate in the structure-activity exploration of PPADS-derived P2X receptor antagonists, where modifications to the phenyl ring substitution pattern have been demonstrated to modulate P2X1/P2X3 selectivity across a 69-fold potency range (IC₅₀ 5–345 nM) [1]. Synthetic chemistry groups pursuing novel P2X3-selective scaffolds can employ this ortho-aniline building block as a starting point for further derivatization, exploiting the free primary amine for amide coupling, sulfonamide formation, or reductive amination, while retaining the biologically validated 3,4-methylenedioxyphenoxy pharmacophore [2].

Methylenedioxyphenoxy Pharmacophore Carrier for Insecticide Synergist Screening Libraries

The established superiority of the 3,4-methylenedioxyphenoxy group over the 3,4-methylenedioxyphenyl group for pyrethrin synergism [1] positions 2-(3,4-methylenedioxyphenoxy)aniline as a versatile carrier of this privileged pharmacophore. Agrochemical research laboratories constructing screening libraries for novel insecticide synergists can utilize the compound's aniline group for late-stage diversification while retaining the MDPO motif essential for CYP-mediated detoxification inhibition in target insect species. This application exploits pre-existing class-level evidence and does not require target-specific potency data for procurement justification [2].

Quote Request

Request a Quote for 2-(3,4-Methylenedioxyphenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.